cis-Dioxathion

Description

Historical Context and Evolution of Research on Dioxathion (B1670716)

Research into Dioxathion gained prominence in the mid-20th century with the expansion of the chemical industry and the need for effective agricultural pesticides. chromatographyonline.com Initially, studies focused on the efficacy of the technical-grade mixture, which contains both cis- and trans-isomers, for controlling insects and mites on a variety of fruits, nuts, and livestock. nih.gov Over time, as analytical techniques became more sophisticated, researchers began to investigate the individual components of the mixture, leading to a deeper understanding of the distinct properties and effects of the cis- and trans-isomers. This evolution in research highlighted that the biological activity and toxicity of Dioxathion were not uniform across its stereoisomers, prompting more focused studies on the individual isomers.

Significance of cis- and trans-Isomerism in Chemical and Biological Contexts

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism where molecules have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. nih.govaatbio.com This difference in spatial arrangement arises from restricted rotation around a bond, such as a double bond or a ring structure. nih.gov In the context of cis-Dioxathion, the "cis" designation indicates that the substituent groups are on the same side of the dioxane ring plane.

The significance of this isomerism is profound, as even subtle changes in molecular geometry can lead to substantial differences in physical and chemical properties, as well as biological activity. lookchem.comnoaa.gov For instance, cis and trans isomers can exhibit different boiling points, melting points, solubility, and dipole moments. aatbio.com In a biological system, the shape of a molecule is crucial for its interaction with enzymes and receptors. Consequently, one isomer may be biologically active while the other is inactive or exhibits a different type of activity. noaa.gov In the case of Dioxathion, research has shown that the cis-isomer is significantly more toxic than the trans-isomer. epa.gov This differential toxicity underscores the importance of studying each isomer individually to accurately assess its biological and environmental impact.

Overview of Key Academic Research Domains for cis-Dioxathion

Academic research on cis-Dioxathion has primarily concentrated on three key areas: its chemical properties, biological activity, and analytical detection. Understanding the specific chemical properties of cis-Dioxathion is fundamental to predicting its behavior in various environments. Research into its biological activity, particularly its toxicity and mechanism of action as a cholinesterase inhibitor, is crucial for risk assessment. Furthermore, the development of precise analytical methods to separate and quantify cis-Dioxathion from its trans-isomer and other compounds is essential for monitoring its presence in environmental and biological samples.

Interactive Data Table: Chemical Properties of Dioxathion (Isomer Mixture)

| Property | Value | Source |

| Molecular Formula | C12H26O6P2S4 | nih.gov |

| Molecular Weight | 456.54 g/mol | chemicalbook.com |

| Appearance | Viscous, brown, tan, or dark-amber liquid | noaa.gov |

| Melting Point | -20 °C | lookchem.comchemicalbook.com |

| Boiling Point | 140-154 °F at 0.5 mmHg | osha.gov |

| Density | 1.26 g/cm³ at 26 °C | ilo.org |

| Water Solubility | Insoluble | nih.gov |

| Stability | Stable at neutral pH, hydrolyzed by alkali or heat | noaa.gov |

Interactive Data Table: Biological Activity of Dioxathion Isomers

| Isomer | Test Organism | LD50 (Subcutaneous) | Source |

| cis-Dioxathion | Rat | 66-86 mg/kg bw | epa.gov |

| trans-Dioxathion | Rat | 230-290 mg/kg bw | epa.gov |

Studies on the metabolism of Dioxathion have revealed that the more toxic cis-isomer yields larger amounts of the even more toxic oxon and dioxon derivatives compared to the trans-isomer in rat liver enzyme systems. epa.gov

Interactive Data Table: Analytical Methods for Isomer Separation

| Technique | Description | Application | Source |

| High-Performance Liquid Chromatography (HPLC) | Can be used with chiral columns to separate isomers. | Separation of various chemical and pharmaceutical isomers. | walshmedicalmedia.com |

| Gas Chromatography (GC) | Capillary GC with liquid crystalline stationary phases shows high selectivity for positional and cis-trans isomers. | Separation of isomeric hydrocarbons. | vurup.sk |

| Mass Spectrometry (MS) | Often coupled with GC or HPLC (GC-MS, LC-MS) for the identification of separated isomers. | Identification of Dioxathion isomers and their metabolites. | nih.gov |

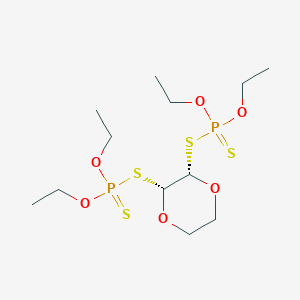

Structure

3D Structure

Properties

CAS No. |

16088-56-5 |

|---|---|

Molecular Formula |

C12H26O6P2S4 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[(2S,3R)-3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl]sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3/t11-,12+ |

InChI Key |

VBKKVDGJXVOLNE-TXEJJXNPSA-N |

SMILES |

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |

Isomeric SMILES |

CCOP(=S)(OCC)S[C@@H]1[C@@H](OCCO1)SP(=S)(OCC)OCC |

Canonical SMILES |

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Advanced Synthesis and Stereochemical Investigations of Cis Dioxathion

Synthetic Methodologies for Isomer-Specific Dioxathion (B1670716)

The synthesis of dioxathion typically results in a mixture of its cis and trans isomers, with commercial products containing both. mdpi.com The development of stereoselective synthetic routes is crucial for isolating and studying the individual biological and toxicological profiles of each isomer.

Strategies for Stereoselective Synthesis of cis-Dioxathion

While specific literature detailing the stereoselective synthesis of cis-dioxathion is limited, strategies employed for the diastereoselective synthesis of other 2,3-disubstituted 1,4-dioxanes can provide valuable insights. One promising approach involves the use of starting materials with pre-defined stereochemistry. For instance, a concise multi-step sequence starting from substrates available on an industrial scale has been shown to yield dioxane-based α-substituted carboxylic acids with an exclusive cis-configuration under standard hydrogenation conditions. digitellinc.com This suggests that a similar strategy, perhaps starting from a cis-configured 2,3-dihydroxy-1,4-dioxane derivative, could potentially lead to the stereoselective formation of cis-dioxathion.

Another potential strategy is the Williamson ether synthesis, which has been successfully used to create a variety of 2,3-disubstituted 1,4-dioxanes. rsc.orgresearchgate.net This method could theoretically be adapted by using a cis-2,3-dithio-1,4-dioxane precursor and reacting it with a suitable diethyl phosphorodithioate (B1214789) derivative. The success of such a synthesis would heavily depend on maintaining the cis stereochemistry throughout the reaction sequence.

Challenges in Isomer Separation and Purification Techniques

The separation of cis and trans isomers of dioxathion presents a significant challenge due to their similar physical properties. Commercially available dioxathion is sold as a mixture of these isomers. mdpi.com The separation of stereoisomers, in general, is a complex task, often requiring advanced chromatographic techniques.

For organophosphate pesticides, methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) have been employed for enantiomeric separation. researchgate.net Chiral stationary phases (CSPs) in HPLC are particularly effective for separating enantiomers and diastereomers of various pesticides. nih.gov The separation of phosphorothioate (B77711) diastereomers, which share the chiral phosphorus center with dioxathion, has been achieved using anion-exchange chromatography under non-denaturing conditions. nih.gov These techniques could potentially be adapted for the analytical and preparative separation of cis- and trans-dioxathion.

The complexity of separating such isomers is further highlighted in studies on other cyclic compounds. For instance, the separation of diastereomers of phosphorothioated siRNAs becomes increasingly difficult with a greater number of chiral centers. nih.gov This underscores the challenges that would be faced in developing a robust and scalable method for isolating pure cis-dioxathion.

Stereochemical Characterization and Elucidation

The definitive identification and structural confirmation of cis-dioxathion rely on a combination of spectroscopic and analytical techniques. These methods allow for the differentiation between the cis and trans isomers by probing the unique spatial arrangement of their atoms.

Spectroscopic Techniques for Isomer Differentiation and Structural Confirmation (e.g., Infrared Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the stereochemistry of organic molecules.

¹H NMR: The proton NMR spectrum of 1,4-dioxane (B91453) itself shows a singlet at approximately 3.7 ppm due to the rapid chair-to-chair interconversion, which makes all protons equivalent on the NMR timescale. docbrown.infochemicalbook.com However, in substituted dioxanes like cis-dioxathion, the protons on the dioxane ring become non-equivalent, leading to more complex splitting patterns. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which differs for cis and trans isomers. This difference in coupling constants can be used to assign the relative stereochemistry.

¹³C NMR: The carbon NMR spectrum of 1,4-dioxane shows a single peak at around 67 ppm, again due to the molecule's symmetry. docbrown.info For cis-dioxathion, the two carbon atoms of the dioxane ring attached to the sulfur atoms are chemically equivalent, as are the two oxygen-adjacent carbons. This would result in a specific number of signals in the ¹³C NMR spectrum, which would differ from the pattern observed for the less symmetric trans isomer.

The following table summarizes the expected NMR signals for the 1,4-dioxane ring of cis-dioxathion based on its symmetrical structure.

| Nucleus | Position on Dioxane Ring | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | C2, C3 | 3.5 - 4.5 | Complex multiplet |

| ¹H | C5, C6 | 3.5 - 4.5 | Complex multiplet |

| ¹³C | C2, C3 | 70 - 80 | Single resonance |

| ¹³C | C5, C6 | 65 - 75 | Single resonance |

Note: The expected chemical shift ranges are estimations based on related dioxane structures and can vary depending on the solvent and other experimental conditions.

Structural Analysis of cis-Dioxathion Isomers and Conformational Studies

The three-dimensional structure of cis-dioxathion is dictated by the conformation of the 1,4-dioxane ring. Like cyclohexane, the 1,4-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. acs.org In the case of cis-2,3-disubstitution, the two substituent groups are positioned one axial and one equatorial (a,e) or one equatorial and one axial (e,a). These two chair conformations are enantiomeric and rapidly interconvert at room temperature.

Computational studies and conformational analysis of related substituted 1,3-dioxanes have shown that the presence and nature of substituents significantly influence the conformational equilibrium. acs.org For cis-dioxathion, the bulky phosphorodithioate groups would introduce significant steric interactions. The preferred conformation would be the one that minimizes these interactions.

The conformational preferences can be experimentally investigated using low-temperature NMR spectroscopy. By cooling the sample, the rate of chair-chair interconversion can be slowed down, allowing for the observation of signals from individual conformers. The integration of these signals can provide the relative populations of the conformers and allow for the calculation of the free energy difference between them. Such studies on related disubstituted cyclohexanes have demonstrated the significant impact of transannular electrostatic interactions on conformational equilibria. cdnsciencepub.com A definitive structural elucidation would be possible through single-crystal X-ray diffraction, which would provide precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. However, obtaining suitable crystals of cis-dioxathion can be a significant challenge.

Sophisticated Analytical Methodologies for Cis Dioxathion and Its Transformation Products

Chromatographic Techniques for Isomer Quantification and Separation

Chromatography is the cornerstone of analytical chemistry for separating and identifying components within a mixture. For organophosphorus compounds like dioxathion (B1670716), both gas and liquid chromatography offer robust solutions, each with specific advantages for isomer analysis.

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds such as organophosphorus pesticides (OPPs). analysis.rs Its high resolution and compatibility with selective detectors make it ideal for complex sample matrices.

To enhance the reliability of pesticide residue analysis, dual-column GC systems are frequently employed. These systems use two parallel capillary columns of different polarity, often connected to separate detectors or to a single detector via a splitter. This configuration provides two distinct retention times for each analyte, significantly improving the confidence in compound identification and confirming the presence of specific isomers.

The primary advantage is the ability to resolve co-eluting peaks that might interfere with quantification on a single column. For instance, a multiresidue analysis of organophosphorus pesticides can be conducted using a dual-column setup with both a Flame Photometric Detector (FPD) and a Nitrogen-Phosphorus Detector (NPD). fao.org In the analysis of complex mixtures like animal matrices, dual-column capillary GC with NPD allows for analyte identification by comparing retention times on two columns with different polarities. nih.gov This approach mitigates the risk of false positives and provides a more comprehensive separation profile, which is essential when distinguishing between the cis- and trans-isomers of dioxathion and their potential transformation products.

The choice of detector is critical for achieving the required sensitivity and selectivity for dioxathion analysis.

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds, making it exceptionally well-suited for analyzing organophosphorus pesticides like dioxathion. airproducts.co.ukshimadzu.com The detector operates by combusting the column effluent in a hydrogen-rich flame and measuring the light emitted by the resulting chemiluminescence. srigc.com For phosphorus, the emission is measured at a wavelength of 525 nm. Optimization of an FPD involves carefully adjusting the hydrogen and air flow rates to maximize the signal-to-noise ratio for the target analytes. srigc.com The response of the FPD is extremely sensitive to the flow rates of these gases. nih.gov It is also crucial to use high-purity gases, as hydrocarbon impurities in the hydrogen and air supply can elevate baseline noise and diminish detector sensitivity. airproducts.co.uk Analytical work on dioxathion specifically utilizes the FPD for detection following GC separation. ms.govms.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers remarkable selectivity for compounds containing nitrogen and phosphorus. scioninstruments.comwikipedia.org Its sensitivity to phosphorus is approximately 100,000 times greater than its response to hydrocarbons. srigc.com The detector functions using an electrically heated alkali metal bead (often rubidium or cesium) situated in a plasma. srigc.com When nitrogen or phosphorus compounds elute from the column and enter the plasma, they undergo a surface chemistry reaction on the bead, causing an increase in ion current that is measured as the analytical signal. wikipedia.orgsrigc.com The NPD is widely used for trace-level analysis of pesticides in various matrices. researchgate.netacs.org However, the detector's performance can be affected by "source tailing" of phosphorus compounds as the thermionic source ages, which can be mitigated by proper maintenance and recoating of the source bead. fao.org

The separation of cis- and trans-isomers of dioxathion by GC presents a significant analytical challenge. High-resolution capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, RTX-5), are typically used for the analysis of organophosphorus pesticides. ms.govcromlab-instruments.esnist.gov

A key issue in the GC analysis of dioxathion is the potential for thermal degradation within the hot injector port. An analytical study investigating a dioxathion standard using GC-FPD identified two distinct, reproducible peaks. ms.gov While one might initially assume these peaks represent the cis- and trans-isomers, further investigation revealed that the ratio of the two peaks was highly dependent on the injector temperature. ms.govms.gov This finding suggests that one of the peaks may be a thermal degradation product of the other, rather than a true isomer. Mass spectrometry (GC-MS) analysis indicated that the major, later-eluting peak was indeed dioxathion. ms.gov

The table below summarizes the findings from an experiment analyzing a dioxathion standard at different GC injector temperatures, highlighting the appearance of a potential degradation product.

| Parameter | Peak #1 (Suspected Degradation Product) | Peak #2 (Identified as Dioxathion) |

| Relative Retention Time (RRT) | 0.670 | 2.47 |

| Injector Temperature | Relative Peak Area | Relative Peak Area |

| 140°C | ~1.5% of Peak #2 | Major Component |

| 220°C | ~15% of Peak #2 | Major Component |

This data is derived from a study on dioxathion analysis and illustrates the impact of GC injector temperature on the chromatographic profile. ms.govms.gov

This thermal instability underscores the importance of carefully optimizing GC conditions, particularly the injector temperature, to ensure accurate quantification and to avoid misidentification of degradation products as isomers. Using a lower injection port temperature (e.g., 140°C) was shown to minimize the formation of the degradation product. ms.govms.gov

Analytical reference standards for dioxathion are typically supplied as a mixture of isomers. fujifilm.comhpc-standards.com The preparation of isomer-specific standards is not a common practice, and analytical methods often quantify the total dioxathion content.

The most critical consideration for the stability of dioxathion standards in GC analysis is the demonstrated thermal lability. As detailed in the preceding section, the compound can degrade in the GC injector port, with the rate of degradation increasing with temperature. ms.govms.gov This instability can lead to inaccurate quantification, as the parent compound is converted into another substance.

The following table demonstrates the effect of injector temperature on the relative abundance of the primary dioxathion peak and its suspected thermal degradation product.

| Injector Temperature (°C) | Ratio of Peak #1 Area to Peak #2 Area |

| 140 | 1.5% |

| 220 | 14.8% |

This table quantifies the increase in the suspected degradation product (Peak #1) relative to the main dioxathion peak (Peak #2) as the GC injector temperature is raised. ms.gov

To ensure accurate and reproducible results, it is imperative to use the lowest practical injection temperature and to keep the standard solutions in appropriate solvents like ethyl acetate (B1210297) or acetonitrile (B52724), stored under refrigerated conditions (e.g., 2-10°C) as recommended by suppliers. fujifilm.comhpc-standards.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds. When coupled with a Diode-Array Detector (DAD), also known as a Photodiode Array (PDA) detector, it becomes a versatile tool for both quantifying and identifying compounds in a mixture. measurlabs.com The DAD simultaneously measures absorbance across a wide range of UV-Vis wavelengths, providing a complete spectrum for each eluting peak. measurlabs.commdpi.com This spectral information is highly valuable for peak identification and purity assessment.

While specific applications detailing the separation of cis- and trans-dioxathion isomers using HPLC-DAD are not prevalent in the reviewed literature, the technique is widely used for the analysis of other organophosphorus pesticides. jst.go.jpnih.govnih.gov The methodology involves separation on a reverse-phase column (e.g., C18) with a mobile phase typically consisting of acetonitrile and water. jst.go.jpnih.gov The DAD allows for the selection of the optimal wavelength for quantification, minimizing interference from matrix components. nih.gov The successful application of HPLC-DAD for determining various pesticides in complex matrices like food and water demonstrates its potential for dioxathion analysis. mdpi.comresearchgate.net Notably, HPLC is used as the assay method for commercial dioxathion standards, confirming its utility for quantifying the compound. fujifilm.com

Validation of an HPLC-DAD method typically involves assessing several key parameters to ensure its reliability, as summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.995 nih.gov |

| Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery values typically between 80-120%. researchgate.net |

| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15-20%. mdpi.com |

This table outlines standard validation parameters for an HPLC-DAD method based on international guidelines and published research. mdpi.comnih.govresearchgate.netmdpi.com

Gas Chromatography (GC) Methodologies for Organophosphorus Compounds

Complementary Analytical Confirmation Approaches

While chromatographic techniques provide the primary separation and quantification of cis-dioxathion, complementary methods are essential for unequivocal identification and for the analysis of its residues under various conditions.

Mass Spectrometry (MS) for Confirmation and Identification of Transformation Products

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a powerful tool for the structural elucidation and confirmation of cis-dioxathion and its degradation products. The electron ionization (EI) mass spectrum of dioxathion provides a unique fragmentation pattern that can be used for its identification.

Research into the metabolism and degradation of dioxathion has identified several transformation products. A significant study by Harned and Casida in 1976 investigated the metabolites, photoproducts, and oxidative degradation products of dioxathion. nih.govacs.orgshimadzu.com This research elucidated the pathways of transformation, which include the formation of oxygen analogues (oxons) and the hydrolysis of the phosphorodithioate (B1214789) esters. The more toxic cis-dioxathion isomer has been shown to yield larger quantities of the oxon and dioxon derivatives compared to the trans isomer, both in biological systems and on plant surfaces. shimadzu.com

The identification of these transformation products relies heavily on mass spectrometry to determine their molecular weights and fragmentation patterns. For instance, the cleavage of the P-S bond, the loss of ethoxy groups, and the fragmentation of the dioxane ring are characteristic pathways that help in identifying these related compounds.

Table 1: Known Transformation Products of Dioxathion and their Method of Identification

| Transformation Product Category | Specific Examples | Analytical Technique for Identification |

| Oxygen Analogues (Oxons) | cis-Dioxathion monooxon, cis-Dioxathion dioxon | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hydrolysis Products | 2,3-p-dioxanedithiol | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Photoproducts | Toxic oxon derivatives | Gas Chromatography-Mass Spectrometry (GC-MS) |

This table is based on findings from research on dioxathion metabolism and degradation. shimadzu.com

Colorimetric Methods for Dioxathion Residue Determination

For rapid screening and in situations where advanced chromatographic equipment is unavailable, colorimetric methods offer a viable alternative for the determination of dioxathion residues. A notable method for the determination of dioxathion is the colorimetric procedure developed by Dunn in 1958. Current time information in Breckinridge County, US. This method has been regarded as both specific and sensitive for the analysis of dioxathion residues in various agricultural and biological samples. Current time information in Breckinridge County, US.

The principle behind such methods for organophosphate pesticides often involves the hydrolysis of the pesticide to a specific chromogenic moiety or the reaction of a part of the molecule with a coloring agent. The intensity of the resulting color, which is proportional to the concentration of the pesticide, is then measured using a spectrophotometer at a specific wavelength. While not as selective or comprehensive as chromatographic methods, colorimetric techniques can be valuable for initial assessments of contamination levels.

Development and Validation of Protocols for Environmental Matrix Analysis

The analysis of cis-dioxathion in environmental matrices such as soil and water requires the development and rigorous validation of specific analytical protocols to ensure the accuracy and reliability of the data. These protocols typically involve sample extraction, cleanup, and instrumental analysis, most commonly by GC-MS.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (trueness and precision), and recovery.

For the analysis of pesticides like cis-dioxathion in soil, methods often employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS/MS analysis. aensiweb.com Validation of such a method for a wide range of pesticides in soil has shown that it is possible to achieve good performance. For example, a study validating a method for 203 pesticides reported recovery values within acceptable ranges and low limits of detection. aensiweb.com

Similarly, for water analysis, solid-phase extraction (SPE) is a common technique to concentrate the analytes before GC-MS or LC-MS analysis. nih.gov The validation of these methods involves analyzing spiked water samples at various concentration levels to determine the method's performance characteristics.

Table 2: Illustrative Performance Data for a Validated GC-MS/MS Method for Pesticide Residue Analysis in an Environmental Matrix

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg |

| Accuracy (Recovery %) | 70 - 120% |

| Precision (RSD %) | < 20% |

This table presents typical performance data based on validated methods for multi-residue pesticide analysis in environmental matrices and serves as an example of the parameters assessed during method validation. aensiweb.com

The development of such robust and validated methods is crucial for environmental monitoring programs, ensuring that the data generated on cis-dioxathion levels in soil and water are accurate and can be reliably used for risk assessment and regulatory purposes.

Environmental Fate and Degradation Pathways of Cis Dioxathion Isomers

Isomer-Specific Environmental Persistence and Dissipation Kinetics

The rate at which cis-dioxathion dissipates in the environment is governed by a combination of chemical and physical processes, each influenced by the molecule's stereochemistry.

Hydrolysis Rates and Mechanisms in Aqueous Environments

Dioxathion (B1670716) is susceptible to hydrolysis, a key degradation pathway in aqueous environments. The rate of this chemical breakdown is influenced by pH, with the compound being stable in neutral water but subject to hydrolysis under alkaline conditions or upon heating. nih.gov The cis and trans isomers of dioxathion undergo hydrolysis, and research indicates that the cis isomer's degradation can lead to the formation of various metabolites. epa.gov The process involves the cleavage of the phosphorus-sulfur bond, a common degradation mechanism for organophosphorus pesticides. While specific hydrolysis rate constants for cis-dioxathion are not extensively detailed in the provided information, the general principle of increased degradation under alkaline conditions applies. nih.gov

Persistence and Decline Rates on Plant Surfaces and Within Plant Tissues

The persistence of cis-dioxathion on and within plants is a critical factor in determining its potential for entering the food chain. Studies have shown that dioxathion hydrolyzes slowly on plant surfaces but is more rapidly hydrolyzed once absorbed into plant tissues. nih.gov The dissipation of pesticide residues on plant foliage, including those of organophosphorus compounds, generally follows first-order kinetics. nih.gov

Table 1: Factors Influencing Dioxathion Persistence on Plants

| Factor | Influence on Persistence |

| Location | Slower hydrolysis on the plant surface compared to rapid hydrolysis once absorbed into plant tissues. nih.gov |

| Isomer | The cis isomer produces more oxon and dioxon derivatives on plant foliage. epa.gov |

| Formulation | The specific formulation of the pesticide can affect its adherence to and penetration of plant surfaces. |

| Environmental Conditions | Sunlight, temperature, and humidity can all impact the rate of degradation on plant surfaces. |

Volatilization Characteristics and Isomer-Specific Losses

Volatilization can be a significant route of dissipation for some pesticides, leading to their atmospheric transport. For dioxathion, which is described as a viscous liquid, its potential for release into the atmosphere is likely in the form of an aerosol, which would then be subject to gravitational settling. nih.gov While specific data on the isomer-specific volatilization rates of cis-dioxathion are not extensively available in the provided search results, the physical properties of the technical mixture suggest that its volatility is generally low under typical environmental temperatures.

Biotransformation and Microbial Degradation Mechanisms

The breakdown of cis-dioxathion in the environment is also mediated by biological organisms, particularly microorganisms, which can transform the compound into less harmful substances.

Characterization of Enzymatic Pathways in Microbial Degradation (e.g., Oxidative and Hydrolytic Reactions, Thionophosphorus Moiety Oxidation)

The enzymatic degradation of cis-dioxathion involves several key biochemical reactions. In rat liver microsome-NADPH systems, which can provide insights into potential microbial pathways, cis-dioxathion is rapidly metabolized. epa.gov The primary transformation is the oxidation of the thionophosphorus moiety, which converts the P=S group to a P=O group, forming the more toxic oxon and dioxon derivatives. epa.gov This oxidative desulfuration is a common activation pathway for thionophosphorus insecticides.

In addition to oxidation, the degradation of cis-dioxathion likely involves oxidative O-deethylation and hydroxylation of the dioxane ring. epa.gov These reactions can lead to labile intermediates that subsequently undergo ring cleavage, resulting in the loss of both phosphorus moieties. epa.gov This indicates that both oxidative and hydrolytic enzymatic processes are crucial for the complete breakdown of the cis-dioxathion molecule. The initial oxidation of the thionophosphorus group is a critical step, often leading to a more potent acetylcholinesterase inhibitor before further degradation occurs.

Principles of Mineralization and Co-metabolism in Dioxathion Breakdown

The complete breakdown of dioxathion isomers, including the cis form, to inorganic compounds such as carbon dioxide, water, and phosphate (B84403) is known as mineralization. This process is a crucial step in the ultimate detoxification of the pesticide in the environment. Research has shown that microbial communities are capable of mineralizing dioxathion, often through co-metabolism.

Co-metabolism is a process where microorganisms break down a compound that they cannot use as a primary source of energy or nutrients. Instead, the degradation occurs fortuitously through the action of enzymes produced to metabolize other, more suitable substrates. In the context of dioxathion, certain microbial populations can degrade the pesticide when another primary carbon and energy source is available.

For instance, studies on the biodegradation of 1,4-dioxane (B91453), a structural relative of the dioxane ring in dioxathion, have demonstrated the principle of co-metabolism. A mixed microbial culture enriched from a contaminated aquifer was able to biodegrade 1,4-dioxane in the presence of tetrahydrofuran (B95107) (THF). researchgate.net In these experiments, the degradation of 1,4-dioxane only commenced when THF concentrations were low. researchgate.net When this consortium was exposed to radiolabeled 1,4-dioxane along with THF, a significant portion (78.1%) of the radiolabeled carbon was recovered as ¹⁴CO₂, indicating mineralization. researchgate.net This suggests that the enzymes induced for THF degradation were also capable of acting on and mineralizing 1,4-dioxane.

Similarly, research on phenoxyalkanoic acid herbicides has shown that a pure bacterial culture, Stenotrophomonas maltophilia PM, could utilize several of these herbicides as a sole source of carbon and energy, leading to their mineralization. nih.gov The efficiency of this mineralization, however, varied depending on the specific chemical structure of the herbicide. nih.gov This highlights the specificity of microbial enzymes and how structural differences, such as those between cis- and trans-dioxathion, could influence the rate and extent of their mineralization.

The principle of co-metabolism is particularly relevant for compounds like dioxathion at low environmental concentrations. Microorganisms may not be able to sustain their populations on the pesticide alone, but its degradation can still occur in the presence of other organic matter that serves as the primary growth substrate. The coexistence of non-degrading microorganisms may also aid in the mineralization of intermediate breakdown products. researchgate.net

Table 1: Research Findings on Mineralization and Co-metabolism

| Organism/Culture | Target Compound | Co-substrate | Key Finding | Reference |

| Mixed microbial culture | 1,4-Dioxane | Tetrahydrofuran (THF) | 78.1% of radiolabeled 1,4-dioxane was mineralized to ¹⁴CO₂ in the presence of THF. | researchgate.net |

| Stenotrophomonas maltophilia PM | Phenoxyalkanoic acids | None (primary substrate) | The bacterium could grow on and mineralize various phenoxyalkanoic acids. | nih.gov |

| Enriched Microbial Consortium | 1,4-Dioxane | Not specified | Coexistence of non-1,4-dioxane degraders may assist in the mineralization of intermediates. | researchgate.net |

Metabolic Engineering Approaches for Enhanced Degradation

Metabolic engineering offers a promising avenue for enhancing the biodegradation of recalcitrant compounds like cis-dioxathion. This approach involves modifying the metabolic pathways of microorganisms to improve their ability to break down specific pollutants. While direct metabolic engineering studies on cis-dioxathion are limited, research on analogous compounds provides a framework for potential strategies.

The core of metabolic engineering lies in identifying and manipulating key genes and enzymes involved in a degradation pathway. For compounds containing a dioxane ring, like dioxathion, enzymes such as monooxygenases and hydrolases are of particular interest. researchgate.net For example, in the degradation of cis-1,2-dichloroethylene (B151661), the activity of toluene (B28343) o-monooxygenase was enhanced through a technique called DNA shuffling. researchgate.net Concurrently, the activity of an epoxide hydrolase was improved through site-saturation mutagenesis, which involves making specific changes to the enzyme's active site. researchgate.net This demonstrates how the catalytic efficiency of enzymes responsible for breaking down persistent chemicals can be significantly improved.

Another strategy involves the introduction of heterologous biosynthetic pathways into well-characterized microbial hosts like Escherichia coli. nih.gov This "microbial cell factory" approach allows for the construction of novel degradation pathways by combining genes from different organisms. nih.gov For instance, a pathway could be designed to express specific oxygenases that initiate the attack on the dioxathion molecule, followed by hydrolases to break the ester linkages and cleave the dioxane ring.

Transcriptome-scale analysis of microorganisms that naturally degrade similar compounds can reveal the genetic and transcriptional strategies they employ. A study on Xanthobacter sp. YN2, a 1,4-dioxane degrading strain, identified that genes related to glyoxalase and certain methylotrophic genes were involved in dioxane metabolism. nih.gov This kind of information is invaluable for identifying gene targets for metabolic engineering to create more robust and efficient degrading strains. nih.gov

Furthermore, addressing challenges like the toxicity of breakdown products is a critical aspect of metabolic engineering. In some cases, the degradation of a compound can lead to the accumulation of toxic intermediates that inhibit further microbial activity. nih.gov Engineering strains to efficiently metabolize these intermediates is crucial for complete mineralization.

Table 2: Potential Metabolic Engineering Strategies for Dioxathion Degradation

| Strategy | Description | Example Application | Reference |

| Directed Evolution | Enhancing the activity of key enzymes through methods like DNA shuffling and site-saturation mutagenesis. | Improved toluene o-monooxygenase and epoxide hydrolase activity for cis-1,2-dichloroethylene degradation. | researchgate.net |

| Heterologous Pathway Construction | Introducing and optimizing biosynthetic or degradation pathways in a host organism like E. coli. | Engineering E. coli for the biosynthesis of diols from renewable biomass. | nih.gov |

| Transcriptomic Analysis | Identifying key genes and regulatory networks involved in the degradation of analogous compounds to inform engineering efforts. | Identification of glyoxalase and methylotrophic genes in Xanthobacter sp. YN2 for dioxane metabolism. | nih.gov |

Environmental Transport and Distribution Dynamics

Isomer-Specific Mobility and Distribution in Soil and Groundwater Systems

The transport and distribution of dioxathion in the environment are influenced by its chemical properties and interactions with soil and water. Dioxathion is a technical mixture of isomers, primarily the cis and trans forms. nih.gov While specific studies on the isomer-specific mobility of cis-dioxathion are not abundant, the principles governing pesticide transport suggest that differences in their stereochemistry could lead to variations in their environmental behavior.

The mobility of a pesticide in soil is largely determined by its sorption to soil particles and its solubility in water. Compounds with low sorption potential and high water solubility tend to be more mobile and can leach into groundwater. itrcweb.org Dioxathion is described as being stable in water at a neutral pH but is susceptible to hydrolysis under alkaline conditions or with heating. nih.gov

Differences in the three-dimensional structure of cis- and trans-dioxathion could influence their interaction with soil components. Even subtle differences in stereochemistry can affect how a molecule binds to organic matter and clay surfaces, potentially leading to differential mobility. The more toxic cis-isomer's specific interactions with soil matrices would be a critical factor in determining its potential to contaminate groundwater resources. epa.gov

Assessment of Transformation Products and their Environmental Significance

The degradation of cis-dioxathion in the environment leads to the formation of various transformation products (TPs), which may have their own toxicological and mobility profiles. nih.gov The breakdown of dioxathion can occur through biotic and abiotic processes, including hydrolysis, oxidation, and photolysis.

Oxidative degradation is a key transformation pathway for dioxathion. The thionophosphorus moiety can be oxidized to form more toxic "oxon" and "dioxon" derivatives. epa.gov Studies have shown that the more toxic cis-dioxathion isomer yields larger amounts of these oxon and dioxon derivatives compared to the trans isomer in both biological systems and on plant foliage. epa.gov These oxidative TPs are often more polar than the parent compound, which could affect their mobility in soil and water.

The dioxane ring itself can also be a site of transformation. Hydroxylation of the dioxane ring can lead to the formation of unstable intermediates that undergo ring cleavage, ultimately breaking down the core structure of the molecule. epa.gov

The environmental significance of these TPs is a critical consideration. In some cases, TPs can be more persistent or more toxic than the original pesticide. mdpi.com For example, while advanced oxidation processes can remove parent pharmaceutical compounds from water, they can also generate numerous intermediate products that retain toxicity. researchgate.net Therefore, a comprehensive environmental risk assessment of cis-dioxathion must include an evaluation of its major transformation products.

Table 3: Known and Potential Transformation Pathways of Dioxathion

| Transformation Process | Key Products | Significance | Reference |

| Oxidation | Oxons and Dioxons | Increased toxicity; cis-isomer produces higher amounts. | epa.gov |

| Hydroxylation and Ring Cleavage | Labile intermediates leading to breakdown of the dioxane ring. | Detoxification pathway, but intermediates may have transient effects. | epa.gov |

| Photolysis | Toxic oxon derivatives | Formation of toxic products upon exposure to light. | epa.gov |

Methodological Considerations in Environmental Fate Studies (e.g., Radiolabeled Compounds)

To accurately study the environmental fate of cis-dioxathion, robust methodologies are required. The use of radiolabeled compounds, typically with ¹⁴C or ³H, is a cornerstone of environmental fate studies for pesticides. pharmaron.com

Radiolabeling allows for a complete mass balance determination, ensuring that all fractions of the applied pesticide—the parent compound, its transformation products, and non-extractable residues—are accounted for. battelle.org This is a significant advantage over studies using non-radiolabeled compounds, where tracking the fate of the chemical can be difficult once it has been sorbed to soil or degraded. smithers.com

The use of radiolabeled cis-dioxathion, for example with ¹⁴C in the ethoxy group or the dioxane ring, enables researchers to trace the metabolic pathways of the compound in various environmental compartments like soil, water, and in biological systems. epa.gov This approach is crucial for identifying and quantifying metabolites and understanding the extent of mineralization to CO₂. nih.gov

However, there are challenges and considerations when using radiolabeled compounds. The synthesis of a ¹⁴C-labeled molecule can be expensive and time-consuming. smithers.com The position of the radiolabel within the molecule is also a critical decision. A label on a part of the molecule that is quickly cleaved off, such as a labile side chain, might not provide a complete picture of the fate of the entire structure. smithers.com

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), often recommend the use of radiolabeled materials for determining the transformation pathway and establishing a mass balance. pharmaron.com These guidelines outline specific study designs for assessing processes like hydrolysis, soil adsorption/desorption, and aerobic and anaerobic transformation. pharmaron.comepa.gov

For non-radiolabeled studies, highly sensitive and validated analytical methods are required to detect and quantify the parent compound and its transformation products at environmentally relevant concentrations. smithers.com This can be particularly challenging due to potential interference from other substances in the environmental matrix. battelle.org

Table 4: Comparison of Methodologies in Environmental Fate Studies

| Feature | Radiolabeled Compound Studies | Non-Radiolabeled Compound Studies | Reference |

| Mass Balance | Allows for accurate mass balance determination. | Difficult to establish a complete mass balance. | battelle.org |

| Transformation Pathway | Enables clear identification of transformation pathways and intermediate products. | More challenging to elucidate the complete degradation route. | battelle.org |

| Sensitivity | High sensitivity, with lower detection limits. | Requires highly sensitive analytical methods; may have higher detection limits. | nih.gov |

| Cost and Synthesis | Higher initial cost and potentially complex, time-consuming synthesis. | Lower cost for the test substance itself. | smithers.com |

| Regulatory Acceptance | Often preferred or required for comprehensive environmental fate assessment. | May be acceptable for determining degradation rates but not pathways. | pharmaron.comsmithers.com |

Biochemical Interactions and Metabolic Transformations of Cis Dioxathion in Non Human Biological Systems

In Vitro and In Vivo Metabolic Studies in Experimental Systems (e.g., Rat Liver Microsomes, Insect Systems)

Both in vitro and in vivo studies have demonstrated that cis-Dioxathion undergoes rapid and extensive metabolism. nih.gov Research utilizing rat liver microsome-NADPH systems, as well as studies in live rats, has shown that the compound is actively processed through enzymatic reactions. nih.gov The primary metabolic pathways involve the oxidation of the thionophosphorus group and the hydrolysis of the ester linkages. nih.gov

A key metabolic transformation of cis-Dioxathion is the oxidative desulfuration of the thionophosphorus (P=S) moieties. In experimental systems such as rat liver microsomes, this oxidation leads to the formation of more potent cholinesterase inhibitors known as oxons (P=O). nih.gov The process involves the replacement of a sulfur atom with an oxygen atom. When both thionophosphorus groups in the Dioxathion (B1670716) molecule are oxidized, the resulting metabolites are referred to as dioxons. nih.gov These oxygen analogues are known to be relatively unstable, which has presented challenges in their isolation and purification for analytical purposes. inchem.org

Table 1: Key Oxidation Products of cis-Dioxathion

| Metabolite Class | Specific Product Example | Metabolic Process |

|---|---|---|

| Oxons | Mono-oxygenated Dioxathion | Oxidation of one thionophosphorus moiety |

| Dioxons | Di-oxygenated Dioxathion | Oxidation of both thionophosphorus moieties |

Hydrolysis represents another major pathway in the metabolism of cis-Dioxathion. This breakdown occurs at the ester linkages, leading to the formation of several acidic metabolites. Chromatographic and autoradiographic analyses have identified diethyl phosphoric acid, diethyl phosphorothioic acid, and diethyl phosphorodithioic acid as the major products of hydrolysis. nih.gov These water-soluble compounds are the result of the cleavage of the molecule, separating the diethyl phosphate (B84403) groups from the dioxane ring structure. nih.gov

Table 2: Major Hydrolytic Breakdown Products of cis-Dioxathion

| Metabolite | Chemical Family |

|---|---|

| Diethyl Phosphoric Acid | Organophosphate Acid |

| Diethyl Phosphorothioic Acid | Organothiophosphate Acid |

| Diethyl Phosphorodithioic Acid | Organodithiophosphate Acid |

Comparative Metabolic Pathways of cis- and trans-Isomers

Technical grade Dioxathion is a mixture composed primarily of the cis and trans isomers. nih.govinchem.org Metabolic studies in rats and rat liver microsomes indicate that both the cis and trans isomers of Dioxathion are rapidly and extensively metabolized through the same primary pathways of oxidation and hydrolysis. nih.gov

While both isomers undergo similar transformations, studies on other pesticides with cis and trans isomers, such as certain pyrethroids, have shown that the rate of metabolism can differ between the two forms. For some compounds, the trans isomers are metabolized more rapidly by hydrolysis, while the cis isomers are metabolized at a slower rate, primarily through oxidation. doi.org In another study involving 3-pinanones, the trans-isomer was found to be metabolized more slowly than the cis-isomer in each system tested. nih.gov For Dioxathion specifically, while both isomers are confirmed to be metabolized quickly, detailed public data quantifying the precise rate differences in their metabolic clearance via oxidative versus hydrolytic pathways in non-human systems is not extensively detailed in the provided search results. However, non-metabolic pyrolytic experiments have shown that the trans isomer of Dioxathion decomposes completely at a lower temperature (135°–140°C) than the cis isomer, which remains intact at this temperature, suggesting a difference in the inherent stability of the isomers. inchem.org

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific computational chemistry research focused solely on the compound cis-dioxathion . The available literature discusses the computational methodologies outlined in the request—such as Density Functional Theory, molecular docking, and prediction of environmental parameters—in a general context or as applied to other molecules.

Detailed, published research findings concerning the specific three-dimensional structure, conformer analysis, comparative isomer geometries, quantum chemical reaction pathways, molecular docking with biological targets, and predicted environmental transport parameters for cis-dioxathion could not be located. The strict requirement for scientifically accurate, detailed findings and data tables focused exclusively on cis-dioxathion cannot be met with the currently accessible information.

Therefore, the generation of a thorough and scientifically accurate article adhering to the provided outline is not possible at this time.

Computational Chemistry and Theoretical Studies on Cis Dioxathion

Prediction of Environmental Partitioning and Transport Parameters [10 from second search]

Correlation of Computational Data with Experimental Environmental Behavior

Hydrolysis: The stability of a pesticide in water is a critical factor in its environmental persistence. Computationally, the susceptibility of cis-dioxathion to hydrolysis can be predicted by examining the electronic structure of the molecule. Specifically, mapping the electrostatic potential can identify sites that are electron-deficient and therefore susceptible to nucleophilic attack by water. The calculated energies of transition states for potential hydrolysis reactions can predict the activation energy and, consequently, the likely rate of the reaction. This theoretical rate can then be compared to experimentally measured hydrolysis half-lives under various pH conditions.

Soil Sorption (Koc): The tendency of a chemical to bind to soil organic matter is quantified by the soil sorption coefficient (Koc). chemsafetypro.com A high Koc value indicates that the compound is likely to be immobile in soil, while a low value suggests it may leach into groundwater. chemsafetypro.comitrcweb.org Computational chemistry can estimate properties that are known to correlate with Koc, such as the octanol-water partition coefficient (Kow). epa.govresearchgate.net Furthermore, calculations of the molecule's dipole moment, polarizability, and surface area can provide a more nuanced prediction of its interaction with the complex matrix of soil organic carbon and clay. These calculated descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict the Koc value, which can then be validated against experimental data from batch equilibrium or column leaching studies.

Atmospheric Degradation: For volatile or semi-volatile compounds, degradation in the atmosphere, often initiated by hydroxyl (•OH) radicals, is a key dissipation pathway. nih.gov Computational studies can model the reaction between cis-dioxathion and •OH radicals to determine the most likely sites of attack and the energy barriers for these reactions. nih.gov The calculated reaction rates can be used to estimate the atmospheric half-life of the compound. This theoretical lifetime can then be compared with results from experimental smog chamber studies.

The table below illustrates the type of data that would be used in such a correlational study, combining theoretical calculations with experimental environmental fate values. It is important to note that while the computational parameters can be calculated for cis-dioxathion, specific experimental fate data for this isomer is scarce.

| Parameter | Computational Data (Illustrative) | Experimental Data (Illustrative) | Significance of Correlation |

| Molecular Geometry | Chair conformation with specific bond lengths and angles calculated via DFT. | X-ray crystallography data (if available). | Confirms the accuracy of the computational model. |

| Relative Stability | Calculation of Gibbs free energy difference (ΔG) between cis and trans isomers. | Experimentally observed isomer ratios in technical mixtures. | Predicts the predominant isomer in the environment. |

| Hydrolysis Half-life | Calculated activation energy for nucleophilic attack by water at the phosphorus center. | Measured half-life in days at pH 7. | A lower calculated activation energy should correlate with a shorter experimental half-life. |

| Soil Sorption (log Koc) | Predicted log Kow and molecular polarizability. | Experimentally determined log Koc from soil studies. | Strong correlation validates the use of computational models to predict soil mobility for related compounds. researchgate.net |

| Atmospheric Half-life | Calculated rate constant for reaction with •OH radicals. | Measured degradation rate in a smog chamber. | Predicts the persistence and long-range transport potential of the compound in the atmosphere. |

By correlating these computational and experimental datasets, a comprehensive and predictive understanding of the environmental fate of cis-dioxathion can be developed. This synergy allows for the proactive assessment of a chemical's environmental impact, guiding regulatory decisions and the development of safer alternatives.

Future Directions and Emerging Research Avenues for Cis Dioxathion

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of organothiophosphate pesticides has traditionally resulted in mixtures of stereoisomers. wikipedia.org However, a growing body of research highlights that the biological activity and toxicity of chiral pesticides can be highly enantioselective. researchgate.net This underscores the critical need for developing synthetic methods that can selectively produce the desired stereoisomer, such as cis-Dioxathion, in high purity.

Future research in this area is anticipated to move beyond classical synthetic approaches toward more sophisticated and efficient stereoselective strategies. Key areas of exploration include:

Chiral Catalysis: The application of chiral catalysts, including metal complexes and organocatalysts, presents a promising route to enantiomerically pure or enriched cis-Dioxathion. Research into the design and application of catalysts that can effectively control the stereochemistry at the phosphorus center and the dioxane ring is a primary focus. The development of novel chiral ligands for asymmetric catalysis is a particularly active area of investigation.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of purified enzymes or whole-cell systems to catalyze the stereospecific formation of the phosphate (B84403) or thiophosphate ester linkages in cis-Dioxathion is an emerging field. This approach could lead to higher yields and enantiomeric purity under milder reaction conditions.

Substrate-Controlled Synthesis: This strategy involves the use of chiral starting materials to direct the stereochemical outcome of the reaction. For the synthesis of cis-Dioxathion, this could involve the use of enantiomerically pure precursors for the dioxane ring, thereby controlling the cis-configuration.

Recent advancements in the stereoselective synthesis of related compounds, such as cis-substituted pyrrolidines and cis-thiiranes, provide a conceptual framework for developing similar methodologies for cis-Dioxathion. rsc.orgnih.gov For instance, methods employing domino reactions and stereospecific electrocyclizations could be adapted for the synthesis of the dioxathion (B1670716) core. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for cis-Dioxathion

| Synthetic Strategy | Advantages | Challenges |

| Chiral Catalysis | High efficiency, potential for scalability. | Catalyst design and cost, separation of catalyst from product. |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme stability, substrate scope, cost of enzyme production. |

| Substrate-Controlled | Predictable stereochemical outcome. | Availability and cost of chiral starting materials. |

Advancements in Analytical Techniques for Ultra-Trace Detection and Isomer Speciation

The accurate assessment of the environmental fate and toxicological effects of cis-Dioxathion hinges on the ability to detect and quantify it at ultra-trace levels and to differentiate it from its trans-isomer and other metabolites. Current analytical methods for organophosphate pesticides often rely on gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors. bohrium.com However, the specific challenges posed by the isomerism of Dioxathion demand more advanced analytical solutions.

Future research is focused on enhancing both the sensitivity and the specificity of analytical techniques for Dioxathion isomers:

Chiral Chromatography: The development and application of novel chiral stationary phases (CSPs) for both GC and HPLC are crucial for the effective separation of cis- and trans-Dioxathion, as well as their individual enantiomers. Polysaccharide-based CSPs have shown promise for the separation of other chiral organophosphates and could be adapted for Dioxathion analysis. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are becoming indispensable for the unambiguous identification and quantification of pesticide residues. The development of specific MS/MS transition monitoring for cis-Dioxathion will enable its detection in complex environmental matrices with high confidence.

Hyphenated Techniques: The coupling of advanced separation techniques with highly sensitive detection methods, such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), offers unparalleled resolving power for complex mixtures. This approach can facilitate the simultaneous analysis of cis-Dioxathion, its isomers, and its degradation products in a single run.

The challenge of matrix effects in ultra-trace analysis remains a significant hurdle. mdpi.com Future research will likely focus on the development of more effective sample preparation and clean-up procedures to minimize matrix interference and improve the accuracy of analytical measurements.

Table 2: Emerging Analytical Techniques for cis-Dioxathion Isomer Speciation

| Technique | Principle | Potential Advantages for cis-Dioxathion Analysis |

| Chiral HPLC-MS/MS | Separation of isomers on a chiral column followed by specific mass detection. | High selectivity and sensitivity for isomer-specific quantification. |

| GCxGC-TOFMS | Comprehensive two-dimensional gas chromatographic separation with high-resolution mass spectrometric detection. | Enhanced separation of isomers from complex matrix components. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation. | Faster separations and reduced solvent consumption compared to HPLC. |

Integrated Environmental Bioremediation and Metabolic Engineering Strategies

Bioremediation has emerged as a cost-effective and environmentally friendly approach for the cleanup of pesticide-contaminated sites. researchgate.net For organophosphates like Dioxathion, microbial degradation is a key process that determines their persistence in the environment. acs.org Research into the biodegradation of Dioxathion has identified that the cis-isomer can be metabolized differently than the trans-isomer, leading to the formation of distinct metabolites. epa.gov

Future research in this domain will focus on developing integrated and engineered bioremediation strategies specifically for cis-Dioxathion:

Isolation and Characterization of Novel Microorganisms: The search for and isolation of novel microbial strains with a high capacity for degrading cis-Dioxathion from contaminated soils and water is a primary objective. Understanding the metabolic pathways and the key enzymes involved in the degradation process is crucial for developing effective bioremediation technologies. Studies on the microbial degradation of other dioxin-like compounds have revealed the importance of specific dioxygenase enzymes, which could be relevant for cis-Dioxathion. nih.govresearchgate.net

Metabolic Engineering: With a deeper understanding of the metabolic pathways, genetic and protein engineering techniques can be employed to enhance the degradative capabilities of microorganisms. This could involve the overexpression of key catabolic genes or the modification of enzymes to improve their substrate specificity and catalytic efficiency for cis-Dioxathion.

Cometabolism and Bioaugmentation: Investigating the potential for cometabolism, where the degradation of cis-Dioxathion is facilitated by the presence of other growth-supporting substrates, could lead to more effective in-situ bioremediation strategies. Bioaugmentation, the introduction of specific microbial cultures with proven degradative abilities into contaminated environments, is another promising approach.

The integration of these strategies holds the key to developing robust and efficient bioremediation solutions for cis-Dioxathion contamination.

Comprehensive Predictive Modeling for Ecosystem-Level Behavior of Isomers

Predictive modeling is an essential tool for assessing the environmental fate and potential risks of pesticides. frontiersin.org For chiral pesticides like Dioxathion, it is increasingly recognized that isomer-specific models are necessary to accurately predict their behavior in the environment. nih.gov The differential transport, degradation, and bioavailability of cis- and trans-Dioxathion can lead to significant differences in their environmental concentrations and ecological impacts.

Future research in predictive modeling for cis-Dioxathion will involve the development of more sophisticated and comprehensive models that account for its unique properties:

Isomer-Specific Fate and Transport Models: These models will need to incorporate isomer-specific parameters for key environmental processes such as sorption, volatilization, and degradation rates in different environmental compartments (soil, water, air). Data on the stereoselective degradation of other chiral pesticides can inform the development of these models. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the toxicity and environmental fate of cis-Dioxathion based on its molecular structure. These models can be valuable tools for risk assessment and for prioritizing research needs.

Integrated Ecosystem Models: The ultimate goal is to develop integrated models that can simulate the behavior of cis-Dioxathion at the ecosystem level, considering its interactions with various biotic and abiotic components. These models will be crucial for conducting comprehensive environmental risk assessments and for developing effective management strategies.

The development of such models will require high-quality experimental data on the physicochemical properties and environmental behavior of cis-Dioxathion. Therefore, a close feedback loop between experimental research and model development is essential for advancing our understanding of the ecosystem-level behavior of this important pesticide isomer.

Q & A

Q. How to address ethical concerns in cis-Dioxathion toxicity studies using human cell lines?

Q. What are the limitations of in silico models in predicting cis-Dioxathion’s ecotoxicological impacts?

- Methodology : Validate predictive models (e.g., ECOSAR) with empirical data from mesocosm studies. Report discrepancies in log Kow and BCF predictions, emphasizing domain applicability .

Data Presentation & Reporting

Q. How to structure a discussion section addressing cis-Dioxathion’s dual role as a pesticide and neurotoxin?

- Guidelines : Contrast agricultural efficacy data with neurotoxic thresholds. Use funnel plots to assess publication bias in existing literature. Cite conflicting regulatory standards (e.g., EPA vs. EU) .

Q. What visualization tools best represent cis-Dioxathion’s spatial distribution in environmental matrices?

- Methodology : Use GIS mapping for field data and heatmaps for lab-scale soil column experiments. Provide raw data in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.